

An In-depth Technical Guide to 2-Chloro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methoxybenzaldehyde

Cat. No.: B1588500

[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, synthesis, reactivity, and applications of **2-Chloro-4-methoxybenzaldehyde**, grounding technical data with practical, field-proven insights.

Introduction

2-Chloro-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has garnered significant interest as a versatile intermediate in organic synthesis. Its unique substitution pattern—featuring an electron-withdrawing chloro group and an electron-donating methoxy group ortho and para to a reactive aldehyde function, respectively—creates a molecule with tailored reactivity. This makes it a valuable building block for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and other fine chemicals.^[1] Understanding its chemical behavior is paramount for its effective utilization in multi-step synthetic campaigns.

Section 1: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is the foundation of its application in synthesis. These data are critical for identity confirmation, purity assessment, and predicting behavior in reaction mixtures.

Chemical and Physical Properties

The fundamental properties of **2-Chloro-4-methoxybenzaldehyde** are summarized below.

These values are crucial for practical laboratory considerations, such as selecting appropriate solvents and purification techniques.

Property	Value	Source(s)
IUPAC Name	2-chloro-4-methoxybenzaldehyde	[2]
CAS Number	54439-75-7	[2][3]
Molecular Formula	C ₈ H ₇ ClO ₂	[2][3]
Molecular Weight	170.59 g/mol	[2][3]
Appearance	Solid	
Boiling Point	271.2 ± 20.0 °C at 760 mmHg	[3]
Flash Point	121.9 ± 20.8 °C	[3]
Density	1.2 ± 0.1 g/cm ³	[3]
LogP	2.62	[3]

Spectroscopic Data Analysis

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The key features in NMR, IR, and Mass Spectrometry are detailed below.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is instrumental for confirming the substitution pattern on the aromatic ring. For **2-Chloro-4-methoxybenzaldehyde**, the spectrum reveals distinct signals for the aromatic protons, the aldehyde proton, and the methoxy group protons.

- ¹H-NMR (CDCl₃): δ 10.33 (1H, s, -CHO), 7.90 (1H, d, J = 8.8 Hz, Ar-H), 6.84-6.95 (2H, m, Ar-H), 3.89 (3H, s, -OCH₃).[4]

Causality Insight: The downfield shift of the aldehyde proton (δ 10.33) is characteristic and results from the strong deshielding effect of the carbonyl group. The singlet nature of the methoxy protons (δ 3.89) confirms their chemical equivalence. The aromatic region displays a complex pattern due to the specific substitution, with the proton ortho to the carbonyl group typically being the most downfield.

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum is dominated by a strong absorption corresponding to the aldehyde carbonyl stretch.

Functional Group	Wavenumber (cm^{-1})	Significance
C=O Stretch (Aldehyde)	~1680-1705	Confirms the presence of the carbonyl group.
C-H Stretch (Aldehyde)	~2720, ~2820	Often appears as a pair of weak bands, characteristic of an aldehyde.
C-O Stretch (Aryl Ether)	~1250	Indicates the methoxy group attached to the aromatic ring.
C-Cl Stretch	~700-800	Confirms the presence of the chloro substituent.

Expertise Insight: The exact position of the C=O stretch can be influenced by conjugation with the aromatic ring and the electronic effects of the substituents. The observed frequency is consistent with an aromatic aldehyde.

1.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.

- Molecular Ion (M^+):** A prominent peak is expected at $\text{m/z} \approx 170$, corresponding to the molecular weight of the compound.^[2]

- Isotope Pattern: The presence of a chlorine atom will result in a characteristic $M+2$ peak (at $m/z \approx 172$) with an intensity of approximately one-third that of the molecular ion peak, which is a definitive indicator for a monochlorinated compound.
- Key Fragments: Common fragmentation pathways include the loss of a hydrogen radical ($[M-H]^+$), the loss of the formyl group ($[M-CHO]^+$), and subsequent fragmentation of the aromatic ring.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of **2-Chloro-4-methoxybenzaldehyde** is a critical aspect for its availability. While several routes exist, formylation of the corresponding substituted phenol or anisole is common. A prominent method is the methylation of a precursor like 2-chloro-4-hydroxybenzaldehyde.

Representative Synthesis: Methylation of 2-Chloro-4-hydroxybenzaldehyde

This method provides a straightforward route from a commercially available precursor. The reaction involves the O-methylation of the phenolic hydroxyl group.

Experimental Protocol:

- Reaction Setup: To a solution of 2-chloro-4-hydroxybenzaldehyde (2 g, 12.8 mmol) in N,N-dimethylformamide (DMF, 25 mL), add potassium carbonate (3.46 g, 25 mmol).^[4]
- Reagent Addition: Add an excess of iodomethane (methyl iodide) to the stirred mixture at room temperature.^[4]
- Reaction Execution: Stir the reaction mixture vigorously at room temperature for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).^[4]
- Workup: Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.^[4]

- Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.[4]
- Isolation: Remove the solvent by distillation under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary. A yield of approximately 70% can be expected.[4]

Trustworthiness Insight: The use of a weak base like potassium carbonate is crucial to deprotonate the phenol without promoting unwanted side reactions. DMF is an excellent polar aprotic solvent for this S_N2 reaction. The aqueous workup and brine wash are essential to remove the inorganic salts and residual DMF, ensuring a clean product upon solvent evaporation.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol described above.

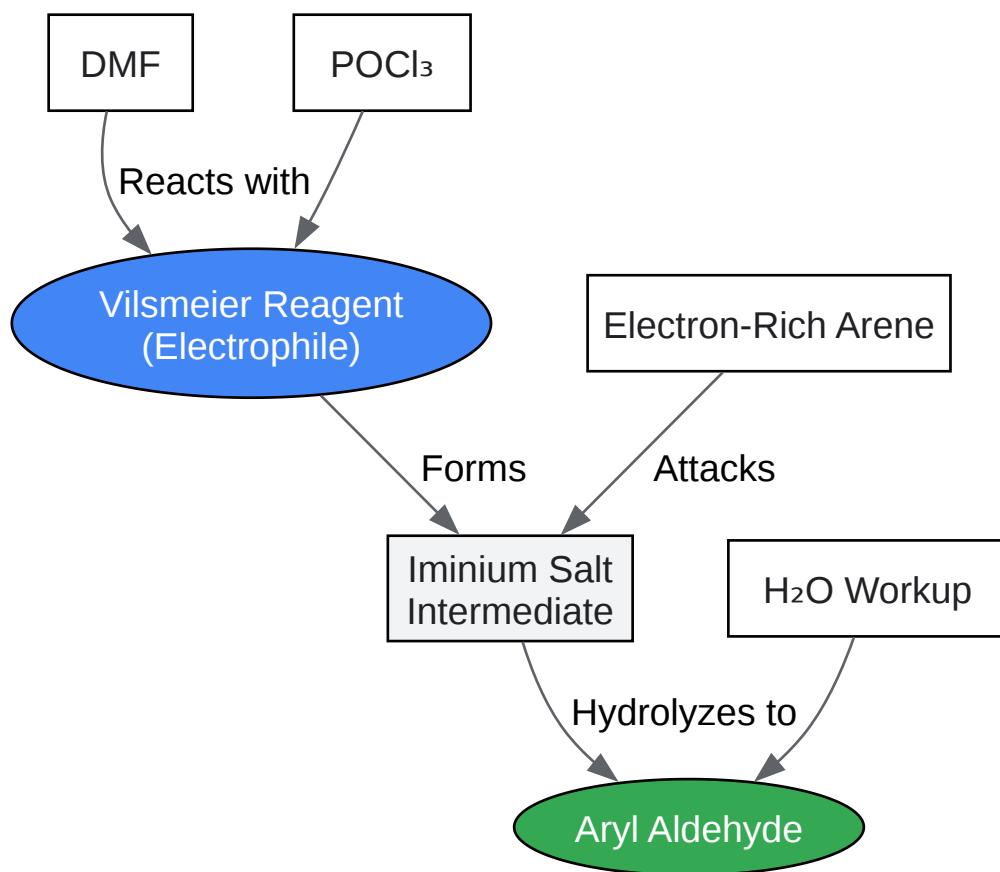
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-4-methoxybenzaldehyde** via methylation.

Section 3: Chemical Reactivity and Synthetic Utility

The reactivity of **2-Chloro-4-methoxybenzaldehyde** is dictated by its functional groups. The aldehyde group is a primary site for nucleophilic addition and condensation reactions, while the substituted aromatic ring can participate in further substitution reactions, although its reactivity is modulated by the existing substituents.

Key Reactions:


- Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (2-chloro-4-methoxybenzoic acid) using standard oxidizing agents like potassium permanganate or Jones reagent.
- Reduction: The aldehyde can be reduced to the corresponding alcohol (2-chloro-4-methoxybenzyl alcohol) using reducing agents such as sodium borohydride.
- Condensation Reactions: It serves as an excellent substrate for reactions like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations to form various substituted alkenes.
- Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of substituted benzylamines, which are common motifs in pharmaceutical compounds.

Application in Heterocycle Synthesis

A significant application of this aldehyde is in the construction of heterocyclic ring systems, which are prevalent in medicinal chemistry. For example, it can be a precursor in the synthesis of quinoline and indole derivatives. The Vilsmeier-Haack reaction, while often used to synthesize aldehydes, highlights the utility of formylating agents in building complex structures.
[5][6][7] This aldehyde can be seen as a product of such a reaction on 3-chloroanisole, or as a starting material for further elaboration.

Reaction Mechanism Concept: Electrophilic Aromatic Substitution

The synthesis of aromatic aldehydes often relies on electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.
[5] In this reaction, an electron-rich aromatic compound is formylated.

[Click to download full resolution via product page](#)

Caption: Conceptual mechanism of the Vilsmeier-Haack formylation reaction.

Section 4: Applications in Drug Development

Substituted benzaldehydes are cornerstone building blocks in medicinal chemistry. **2-Chloro-4-methoxybenzaldehyde** is utilized as an intermediate in the synthesis of various biologically active molecules. Its structure can be found embedded within larger scaffolds designed to interact with specific biological targets. Its utility is noted in the fragrance and pharmaceutical industries as a key starting material.^[1]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of **2-Chloro-4-methoxybenzaldehyde** are essential for laboratory safety.

- Hazards: The compound is classified as harmful if swallowed.[2] It may cause skin, eye, and respiratory irritation.[8][9] It is also noted as being toxic to aquatic life with long-lasting effects.[2]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[3] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][8]
- Handling: Avoid generating dust. Wash hands thoroughly after handling.[3][9]
- Storage: Store in a tightly closed container in a cool, dry place away from heat, flames, and incompatible materials such as strong oxidizing agents.[3][9]
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[3]

Conclusion

2-Chloro-4-methoxybenzaldehyde is a synthetically valuable building block whose utility is derived from the interplay of its three distinct functional groups. Its well-defined physicochemical properties and predictable reactivity make it a reliable intermediate for complex organic synthesis. A thorough understanding of its synthesis, handling, and reaction profiles, as presented in this guide, enables researchers and drug development professionals to leverage its full potential in the creation of novel and valuable molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 2-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-methoxybenzaldehyde | CAS#:54439-75-7 | Chemsoc [chemsoc.com]

- 4. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. 2-氯-3-羟基-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. bio.vu.nl [bio.vu.nl]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-4-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588500#2-chloro-4-methoxybenzaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com